molecular formula C9H17NO B8134903 (R)-(-)-2-Octyl isocyanate CAS No. 745783-86-2

(R)-(-)-2-Octyl isocyanate

Cat. No.: B8134903
CAS No.: 745783-86-2
M. Wt: 155.24 g/mol
InChI Key: FTWPDIQXUDUDPL-SECBINFHSA-N
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Description

(R)-(-)-2-Octyl isocyanate is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-(-)-2-Octyl isocyanate, a compound with the chemical formula C9H17NO\text{C}_9\text{H}_{17}\text{NO} and CAS number 745783-86-2, has garnered attention for its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₇NO
Molecular Weight155.237 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
  • Enzyme Inhibition :
    • This compound has been shown to act as a specific inhibitor of serine proteinases, particularly chymotrypsin. It forms inactive enzyme derivatives by reacting with the active site serine residue . This selectivity may be beneficial in therapeutic contexts where modulation of protease activity is desired.
  • Skin Absorption Studies :
    • A study utilizing ATR-FTIR spectrometry investigated the skin absorption characteristics of various isocyanates, including this compound. The results indicated that this compound rapidly diffuses from the skin surface, with over 80% absorption within 30 minutes . This rapid absorption could have implications for both toxicity and therapeutic delivery.
  • Toxicological Considerations :
    • Isocyanates are known to elicit toxic responses through activation of the TRPA1 ion channel, leading to nociceptive reactions in sensory neurons. This mechanism was highlighted in studies examining the effects of various isocyanates on pain pathways . Understanding this pathway is crucial for assessing the safety and potential therapeutic uses of this compound.

Case Studies and Research Findings

  • Inhibition of Chymotrypsin :
    • In vitro studies have demonstrated that this compound effectively inactivates chymotrypsin, providing a model for developing enzyme inhibitors for therapeutic applications .
  • Skin Interaction :
    • The aforementioned ATR-FTIR study showed that this compound remains on the skin for a shorter duration compared to larger polymeric isocyanates, suggesting it may pose a lower risk of prolonged exposure toxicity in occupational settings .
  • Comparative Toxicity :
    • Research comparing various alkyl isocyanates indicates that this compound has lower toxicity levels relative to other more reactive isocyanates, making it a candidate for safer industrial applications .

Summary of Findings

The biological activity of this compound reveals its potential as both an enzyme inhibitor and a compound with significant interactions at biological membranes. Its rapid absorption characteristics and lower toxicity profile suggest possible applications in pharmaceuticals and materials science.

Properties

IUPAC Name

(2R)-2-isocyanatooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWPDIQXUDUDPL-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318871
Record name (2R)-2-Isocyanatooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-86-2
Record name (2R)-2-Isocyanatooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Isocyanatooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-2-Octyl isocyanate
Reactant of Route 2
Reactant of Route 2
(R)-(-)-2-Octyl isocyanate
Reactant of Route 3
Reactant of Route 3
(R)-(-)-2-Octyl isocyanate
Reactant of Route 4
Reactant of Route 4
(R)-(-)-2-Octyl isocyanate
Reactant of Route 5
Reactant of Route 5
(R)-(-)-2-Octyl isocyanate
Reactant of Route 6
(R)-(-)-2-Octyl isocyanate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.